Cas no 2229021-63-8 (4-methyl-3-nitrophenyl sulfamate)

4-methyl-3-nitrophenyl sulfamate 化学的及び物理的性質
名前と識別子
-
- 4-methyl-3-nitrophenyl sulfamate
- 2229021-63-8
- EN300-1989438
-
- インチ: 1S/C7H8N2O5S/c1-5-2-3-6(14-15(8,12)13)4-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13)
- InChIKey: MRMINKVSPPLCPC-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OC1C=CC(C)=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 232.01539253g/mol
- どういたいしつりょう: 232.01539253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 124Ų
4-methyl-3-nitrophenyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989438-5.0g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1989438-0.05g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 0.05g |
$864.0 | 2023-09-16 | ||
Enamine | EN300-1989438-1g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 1g |
$1029.0 | 2023-09-16 | ||
Enamine | EN300-1989438-0.1g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-1989438-5g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 5g |
$2981.0 | 2023-09-16 | ||
Enamine | EN300-1989438-10g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 10g |
$4421.0 | 2023-09-16 | ||
Enamine | EN300-1989438-0.5g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-1989438-10.0g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1989438-0.25g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1989438-2.5g |
4-methyl-3-nitrophenyl sulfamate |
2229021-63-8 | 2.5g |
$2014.0 | 2023-09-16 |
4-methyl-3-nitrophenyl sulfamate 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
4-methyl-3-nitrophenyl sulfamateに関する追加情報
Introduction to 4-methyl-3-nitrophenyl sulfamate (CAS No. 2229021-63-8)
4-methyl-3-nitrophenyl sulfamate (CAS No. 2229021-63-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its nitro and sulfamate functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The structural motif of 4-methyl-3-nitrophenyl sulfamate positions it as a potential candidate for further derivatization, offering researchers a versatile platform for exploring novel therapeutic agents.
The nitro group in the phenyl ring contributes to the electron-withdrawing nature of the molecule, influencing its reactivity and electronic properties. This feature is particularly relevant in designing molecules with specific interactions with biological targets, such as enzymes or receptors. The sulfamate group, on the other hand, introduces a polar and negatively charged moiety, which can enhance solubility and binding affinity in aqueous environments. Together, these functional groups make 4-methyl-3-nitrophenyl sulfamate a compound of interest for drug discovery efforts aimed at modulating biological pathways.
In recent years, there has been growing interest in the development of small molecules that can modulate inflammation and immune responses. Compounds containing nitro and sulfamate groups have shown promise in this area due to their ability to interact with various signaling pathways involved in these processes. For instance, studies have demonstrated that nitroaromatic compounds can exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The presence of a sulfamate group further enhances the potential for such interactions by providing additional binding sites or improving pharmacokinetic properties.
One of the most compelling aspects of 4-methyl-3-nitrophenyl sulfamate is its potential as a scaffold for developing novel antibiotics. The increasing prevalence of antibiotic-resistant bacteria has underscored the need for new therapeutic strategies. Researchers have been exploring various chemical scaffolds to identify compounds that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The structural features of 4-methyl-3-nitrophenyl sulfamate, including its aromatic ring system and functional groups, make it a suitable candidate for such investigations.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-methyl-3-nitrophenyl sulfamate for biological activity. High-throughput virtual screening (HTVS) and molecular docking techniques allow researchers to predict the binding affinity of small molecules to target proteins with high accuracy. These methods have been instrumental in identifying lead compounds for further optimization. The nitro and sulfamate groups in 4-methyl-3-nitrophenyl sulfamate are particularly amenable to computational analysis, providing insights into their potential interactions with biological targets.
The synthesis of 4-methyl-3-nitrophenyl sulfamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of methylbenzene followed by sulfonylation, or direct functionalization of pre-existing aromatic systems. Advances in synthetic methodologies have made it possible to produce complex molecules like 4-methyl-3-nitrophenyl sulfamate with greater efficiency and scalability. These improvements are crucial for supporting large-scale drug discovery programs and ensuring an adequate supply of intermediates for further development.
In conclusion, 4-methyl-3-nitrophenyl sulfamate (CAS No. 2229021-63-8) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a nitro group and a sulfamate group makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases, including inflammation, infectious diseases, and cancer. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.
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